Cas no 2138271-61-9 ([(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine)
methylamine structure](https://ja.kuujia.com/scimg/cas/2138271-61-9x500.png)
[(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine 化学的及び物理的性質
名前と識別子
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- EN300-763447
- [(2-bromo-3-methylphenyl)methyl](ethyl)methylamine
- 2138271-61-9
- [(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine
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- インチ: 1S/C11H16BrN/c1-4-13(3)8-10-7-5-6-9(2)11(10)12/h5-7H,4,8H2,1-3H3
- InChIKey: OQBDBSWUYMXJLW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC=CC=1CN(C)CC
計算された属性
- せいみつぶんしりょう: 241.04661g/mol
- どういたいしつりょう: 241.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
[(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763447-0.1g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-763447-5.0g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
Enamine | EN300-763447-1.0g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-763447-0.05g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-763447-0.25g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
Enamine | EN300-763447-2.5g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-763447-10.0g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 10.0g |
$3007.0 | 2024-05-22 | |
Enamine | EN300-763447-0.5g |
[(2-bromo-3-methylphenyl)methyl](ethyl)methylamine |
2138271-61-9 | 95% | 0.5g |
$671.0 | 2024-05-22 |
[(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
[(2-Bromo-3-methylphenyl)methyl](ethyl)methylamineに関する追加情報
Exploring the Properties and Applications of [(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine (CAS No. 2138271-61-9)
The compound [(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine (CAS No. 2138271-61-9) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This organic amine derivative features a brominated aromatic ring coupled with an ethyl-methylamine moiety, making it a subject of interest for researchers exploring novel pharmaceutical intermediates and specialty chemicals.
One of the most frequently asked questions about this compound relates to its synthetic pathways. The preparation typically involves multi-step organic reactions, including bromination of the precursor aromatic compound followed by amination with ethylmethylamine derivatives. Advanced techniques like HPLC purification and spectroscopic characterization (including NMR and mass spectrometry) are crucial for ensuring the compound's purity and structural confirmation.
In the context of current research trends, 2138271-61-9 has shown promise in medicinal chemistry applications. While not an active pharmaceutical ingredient itself, its structural features make it valuable for developing CNS-targeting compounds and neurotransmitter analogs. The presence of both aromatic bromine and tertiary amine groups allows for diverse chemical modifications, a property highly sought after in drug discovery programs.
The physicochemical properties of this compound contribute to its research utility. With moderate lipophilicity (predicted logP ~2.5) and molecular weight (~242 g/mol), it falls within the desirable range for many bioactive molecules. These characteristics, combined with its structural versatility, explain why it's frequently included in commercial screening libraries for academic and industrial research.
From a material science perspective, the 2-bromo-3-methylphenyl moiety offers interesting possibilities for polymer modification and coordination chemistry. The bromine atom serves as an excellent handle for cross-coupling reactions, particularly in palladium-catalyzed transformations, which are fundamental to creating advanced organic electronic materials.
Regarding handling and storage, standard laboratory precautions apply to this compound. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed, including the use of personal protective equipment and adequate ventilation systems. The compound's stability profile suggests storage under inert atmosphere at low temperatures for long-term preservation.
The commercial availability of [(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine has increased significantly, with multiple chemical suppliers now offering it in various quantities. Pricing typically reflects its status as a research-grade chemical, with costs varying based on purity levels (usually 95-98%) and order scale. Researchers should verify certificates of analysis when sourcing this material for critical applications.
Future research directions for this compound may explore its potential in catalysis or as a ligand precursor in transition metal complexes. The steric and electronic properties imparted by its unique substitution pattern could prove valuable in developing new asymmetric synthesis methodologies. Additionally, its structure-activity relationships warrant further investigation to fully understand its potential in various chemical biology applications.
In analytical applications, 2138271-61-9 serves as an excellent reference standard for method development in chromatographic techniques. Its distinct UV absorption characteristics make it particularly useful for HPLC method optimization, while its mass spectral features facilitate LC-MS system calibration in many research laboratories.
The growing interest in [(2-Bromo-3-methylphenyl)methyl](ethyl)methylamine reflects broader trends in specialty chemical research, where functional group diversity and structural complexity are increasingly valued. As synthetic methodologies advance and analytical techniques become more sophisticated, compounds like this will continue to play important roles in pushing the boundaries of chemical innovation across multiple disciplines.
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